3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine
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Overview
Description
The compound 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is a chemical entity that can be associated with a class of compounds that exhibit affinity for dopamine receptors and the dopamine transporter (DAT). The structure of this compound suggests that it may have interactions with biological targets such as dopamine receptors, which are significant in the context of neurological functions and potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds has been reported, where derivatives of 4-fluoro-3-hydroxyphenyl)ethylamine and their binding affinities for dopamine receptors have been explored . These compounds are synthesized starting from 4-fluoro-3-hydroxytoluene, which could be a precursor for the synthesis of 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine as well. The synthesis involves molecular modifications to enhance the affinity for dopamine receptor subtypes, particularly D-2 binding sites .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, which provides insights into the dihedral angles and intermolecular hydrogen bonding that play a crucial role in stabilizing the structure . These structural analyses are essential for understanding the conformation and potential interactions of 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine with biological targets.
Chemical Reactions Analysis
The chemical reactivity and interactions of similar compounds with biological targets such as DNA bases have been studied using computational methods like density functional theory (DFT) . These studies provide information on the electrophilic and nucleophilic nature of the compounds, which is relevant for understanding the chemical reactions that 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine might undergo in a biological environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been characterized by spectroscopic methods and computational approaches . These analyses include IR, UV-Vis, NMR, and X-ray diffraction methods, providing a comprehensive understanding of the properties such as solubility, stability, and electronic structure . Such properties are crucial for predicting the behavior of 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine in various environments and its suitability for potential applications.
Scientific Research Applications
1. Drug Metabolism and Disposition Studies
Compounds with structures similar to 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine have been investigated for their metabolism and disposition within the human body. A study focused on the metabolism and disposition of a GABA type A receptor partial agonist, highlighting the compound's oxidative deamination and renal clearance mechanisms. Such research is crucial for understanding how similar compounds are metabolized and their potential therapeutic applications (Shaffer et al., 2008).
2. Synthesis of Fluoroionophores
Research into fluoroionophores based on diamine-salicylaldehyde derivatives, which resemble the fluoro-phenoxy component, has shown potential in developing specific metal cation detectors. These compounds have applications in cellular metal staining and could be instrumental in biological and chemical sensing technologies (Hong et al., 2012).
3. Photodynamic Therapy Agents
The synthesis and characterization of amphiphilic zinc phthalocyanine photosensitizers, which share similar ether and phenylamine functionalities, have been explored for their use in photodynamic therapy (PDT) of cancer. These compounds exhibit significant potential due to their amphiphilic behavior, enhancing their solubility and efficacy in biological environments (Çakır et al., 2015).
4. Electrochromic Devices
The development of electrochromic materials and devices using triphenylamine-containing ambipolar compounds, which are structurally similar to the target molecule due to the presence of ether linkages and phenylamine groups, has been reported. These materials offer promising applications in smart windows, displays, and other optoelectronic devices due to their tunable optical properties (Huang et al., 2017).
Safety And Hazards
Specific safety and hazard information for “3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine” is not directly available. However, it’s recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving similar compounds6.
Future Directions
The future directions of “3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine” are not directly available. However, the synthesis and biological evaluation of similar compounds have been conducted, suggesting potential applications in imaging, medicine, and materials science7.
properties
IUPAC Name |
3-[2-(4-fluorophenoxy)ethoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c15-11-4-6-13(7-5-11)17-8-9-18-14-3-1-2-12(16)10-14/h1-7,10H,8-9,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERGDFWTXIFCCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine |
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